

Application Note: Flow Cytometry Analysis of Immune Cells Treated with SGA360

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Compound of Interest

Compound Name: SGA360

Cat. No.: B117033

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Audience: Researchers, scientists, and drug development professionals.

Abstract

SGA360 is a selective Aryl Hydrocarbon Receptor (AHR) modulator known for its anti-inflammatory properties.[1][2][3] The AHR is a ligand-activated transcription factor that plays a significant role in regulating immune responses and is involved in the differentiation and function of various immune cells, including macrophages and T cells.[4][5] Mechanistically, **SGA360** enhances the cytoplasmic localization of the AHR, preventing its nuclear translocation and subsequent downstream signaling, thereby attenuating the expression of inflammatory genes.[1] This application note provides detailed protocols for utilizing flow cytometry to characterize the immunomodulatory effects of **SGA360** on primary human immune cells. The described methods include the analysis of macrophage activation, T helper cell differentiation, and the investigation of intracellular signaling pathways.

Key Experiments and Methodologies

This note details three key flow cytometry-based assays to elucidate the functional impact of **SGA360** on immune cells:

- **Macrophage Activation Assay:** Quantifies the effect of **SGA360** on the expression of key activation and co-stimulatory surface markers on macrophages stimulated with lipopolysaccharide (LPS).

- T Helper Cell Differentiation Assay: Assesses the influence of **SGA360** on the polarization of naive CD4+ T cells into pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) lineages.
- Phospho-Flow Cytometry Analysis: Measures the impact of **SGA360** on the phosphorylation of NF-κB p65, a critical downstream mediator of inflammatory signaling, in monocytes.

Detailed Experimental Protocols

Protocol 2.1: Macrophage Activation Assay

This protocol details the generation of monocyte-derived macrophages (MDMs) and the subsequent analysis of their activation status after treatment with **SGA360** and stimulation with LPS.

A. Materials

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RosetteSep™ Human Monocyte Enrichment Cocktail
- Ficoll-Paque™ PLUS
- RPMI-1640 medium with L-Glutamine
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin
- Recombinant Human M-CSF
- Recombinant Human GM-CSF
- **SGA360** (resuspended in DMSO)
- Lipopolysaccharide (LPS) from E. coli
- FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
- Fc Block (Human TruStain FcX™)

- Fluorochrome-conjugated antibodies: anti-CD14, anti-HLA-DR, anti-CD80, anti-CD86
- Viability Dye (e.g., Zombie NIR™)

B. Procedure

- Isolation of Monocytes: Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation. Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail as per the manufacturer's instructions.
- Differentiation of Macrophages: Resuspend monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF. Culture in a 6-well plate at 1×10^6 cells/mL for 6-7 days to differentiate into M0 macrophages.
- Cell Treatment:
 - Replace the culture medium with fresh medium.
 - Pre-treat cells with **SGA360** (e.g., 1 μ M, 10 μ M) or vehicle control (DMSO) for 2 hours.
 - Stimulate cells with LPS (100 ng/mL) for 24 hours. Include an unstimulated, vehicle-treated control group.
- Cell Harvesting and Staining:
 - Harvest adherent macrophages by gentle scraping after incubation with cold PBS/EDTA.
 - Wash cells with cold PBS and centrifuge at 400 x g for 5 minutes.
 - Stain with a viability dye for 20 minutes at room temperature, protected from light.
 - Wash with FACS buffer.
 - Block Fc receptors with Fc Block for 10 minutes.
 - Add the antibody cocktail (anti-CD14, HLA-DR, CD80, CD86) and incubate for 30 minutes on ice.

- Wash cells twice with FACS buffer.
- Data Acquisition: Resuspend cells in 300 μ L of FACS buffer and acquire on a flow cytometer.

Protocol 2.2: T Helper Cell Differentiation Assay

This protocol describes the in vitro differentiation of naive CD4⁺ T cells and the analysis of Th1/Th17 polarization in the presence of **SGA360**.

A. Materials

- Human Naive CD4⁺ T Cell Isolation Kit
- ImmunoCult™-XF T Cell Expansion Medium
- ImmunoCult™ Human CD3/CD28 T Cell Activator
- Recombinant Human IL-12 (for Th1)
- Recombinant Human IL-1 β , IL-6, IL-23, TGF- β 1 (for Th17)
- Anti-human IL-4 antibody (for both conditions)
- **SGA360** (resuspended in DMSO)
- Brefeldin A and Monensin
- Fixation/Permeabilization Buffer Kit
- Fluorochrome-conjugated antibodies: anti-CD4, anti-IFN- γ , anti-IL-17A

B. Procedure

- Isolation of Naive CD4⁺ T Cells: Isolate naive CD4⁺ T cells from fresh PBMCs using a negative selection kit according to the manufacturer's protocol.
- Cell Culture and Treatment:

- Plate naive T cells at 1×10^6 cells/mL in a 24-well plate pre-coated with CD3/CD28 T Cell Activator.
- Add **SGA360** (e.g., 1 μ M, 10 μ M) or vehicle control (DMSO).
- Add the appropriate cytokine cocktails for Th1 or Th17 differentiation and anti-human IL-4.
- Culture for 5 days.
- Restimulation and Intracellular Staining:
 - On day 5, restimulate the cells with a cell stimulation cocktail (e.g., PMA/Ionomycin) in the presence of Brefeldin A and Monensin for 4-6 hours.
 - Harvest and wash the cells.
 - Perform surface staining for CD4.
 - Fix and permeabilize the cells using a fixation/permeabilization buffer kit.
 - Perform intracellular staining with anti-IFN- γ and anti-IL-17A antibodies.
- Data Acquisition: Wash cells and acquire on a flow cytometer.

Protocol 2.3: Phospho-Flow Cytometry Analysis of NF- κ B p65

This protocol is for measuring the phosphorylation of NF- κ B p65 at Ser529 in monocytes as a marker of inflammatory pathway activation.[\[6\]](#)

A. Materials

- Human PBMCs
- RPMI-1640 medium
- **SGA360** (resuspended in DMSO)
- LPS

- BD Phosflow™ Lyse/Fix Buffer
- BD Phosflow™ Perm Buffer III
- Fluorochrome-conjugated antibodies: anti-CD14, anti-p-NF-κB p65 (pS529)

B. Procedure

- Cell Treatment:
 - Resuspend fresh PBMCs in RPMI-1640 at 5×10^6 cells/mL.
 - Pre-treat cells with **SGA360** (e.g., 10 μM) or vehicle control for 2 hours at 37°C.
 - Stimulate with LPS (1 μg/mL) for 15 minutes at 37°C. Include an unstimulated control.
- Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Lyse/Fix Buffer. Incubate for 10-15 minutes at 37°C.
- Permeabilization:
 - Centrifuge cells at 500 x g for 8 minutes. Discard the supernatant.
 - Resuspend the pellet and add ice-cold Perm Buffer III. Incubate on ice for 30 minutes.
- Staining:
 - Wash cells twice with FACS buffer.
 - Add the antibody cocktail (anti-CD14, anti-p-NF-κB p65) and incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition: Wash cells once and acquire on a flow cytometer within 1 hour.

Data Presentation and Expected Results

The following tables summarize hypothetical, yet plausible, quantitative data from the experiments described above, reflecting the known anti-inflammatory activity of **SGA360**.

Table 1: Effect of **SGA360** on Surface Marker Expression on LPS-Activated Macrophages Data are presented as the percentage of positive cells within the live, single CD14+ gate.

Treatment Condition	% HLA-DR+ Cells	% CD80+ Cells	% CD86+ Cells
Unstimulated	25.4	5.1	8.3
LPS (100 ng/mL)	85.2	78.5	89.1
LPS + SGA360 (1 µM)	71.3	60.2	72.5

| LPS + **SGA360** (10 µM) | 55.8 | 42.6 | 51.7 |

Expected Outcome: **SGA360** is expected to dose-dependently reduce the upregulation of MHC class II (HLA-DR) and co-stimulatory molecules (CD80, CD86) on macrophages, indicating a suppression of their activation state.

Table 2: Effect of **SGA360** on T Helper Cell Differentiation Data are presented as the percentage of cytokine-positive cells within the live, single CD4+ gate.

Differentiation Condition	% IFN-γ+ (Th1) Cells	% IL-17A+ (Th17) Cells
Vehicle Control	22.5	5.8
SGA360 (1 µM)	20.1	3.1

| **SGA360** (10 µM) | 18.7 | 1.5 |

Expected Outcome: Consistent with the role of AHR in Th17 development, **SGA360** is expected to suppress the differentiation of naive T cells into the pro-inflammatory Th17 lineage. [2] A lesser effect may be observed on Th1 differentiation.

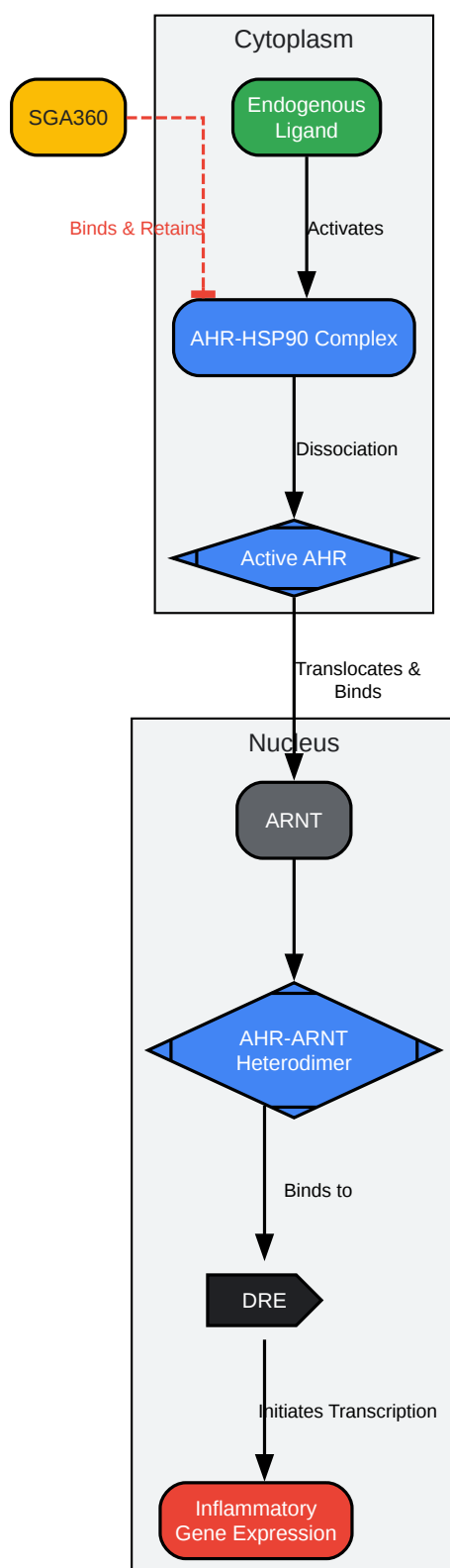
Table 3: Effect of **SGA360** on NF-κB p65 Phosphorylation in Monocytes Data are presented as the Median Fluorescence Intensity (MFI) of p-NF-κB p65 (pS529) within the CD14+ monocyte gate.

Treatment Condition	p-NF-κB p65 MFI
Unstimulated	150
LPS (1 μg/mL)	1250

| LPS + **SGA360** (10 μM) | 680 |

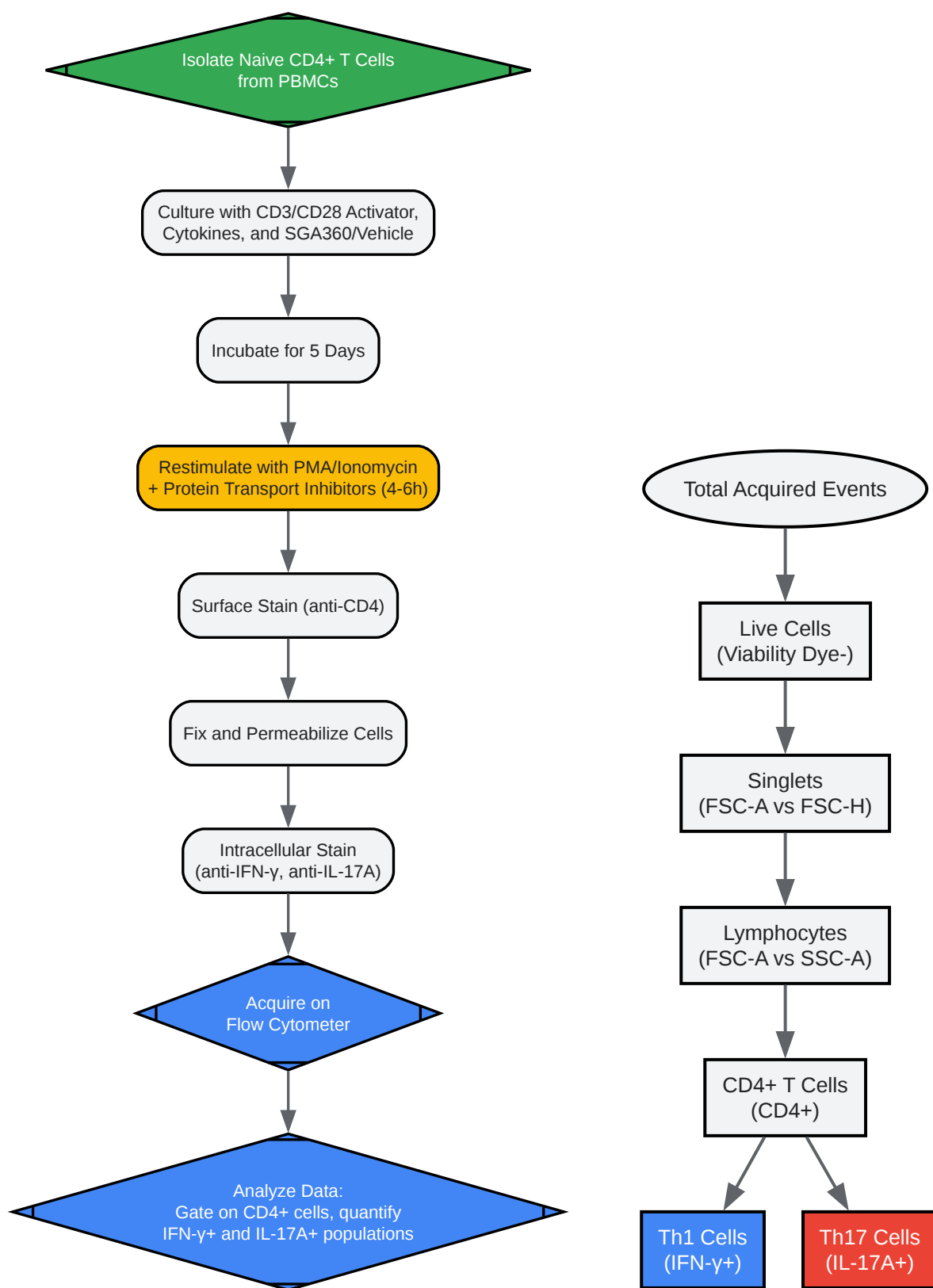
Expected Outcome: **SGA360** is expected to reduce the LPS-induced phosphorylation of NF-κB p65, demonstrating its ability to inhibit a key intracellular inflammatory signaling pathway.

Visualizations: Pathways and Workflows



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Caption: **SGA360** mechanism of action on the AHR signaling pathway.



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